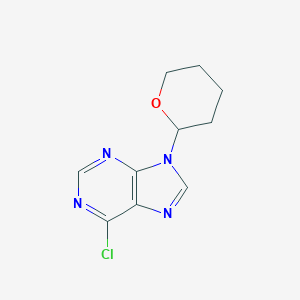









|
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:10]=[CH:9][N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][NH:6]2.CC1C=CC(S(O)(=O)=O)=CC=1.[O:22]1[CH:27]=[CH:26][CH2:25][CH2:24][CH2:23]1.C([O-])([O-])=O.[Na+].[Na+]>C(OCC)(=O)C>[Cl:1][C:2]1[N:10]=[CH:9][N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][N:6]2[CH:23]1[CH2:24][CH2:25][CH2:26][CH2:27][O:22]1 |f:3.4.5|
|


|
Name
|
|
|
Quantity
|
1.29 mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C2N=CNC2=NC=N1
|
|
Name
|
|
|
Quantity
|
0.02 mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
1.94 mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC=C1
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 2 h
|
|
Duration
|
2 h
|
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture is stirred for 10 min
|
|
Duration
|
10 min
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer is separated
|
|
Type
|
WASH
|
|
Details
|
washed with water (500 mL×2) and brine (500 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate is concentrated in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
The product is dissolved in ethyl acetate (50 mL)
|
|
Type
|
ADDITION
|
|
Details
|
n-heptane (500 mL) is added
|
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture is stirred at RT for 1 h
|
|
Duration
|
1 h
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitate is collected by filtration
|
|
Type
|
WASH
|
|
Details
|
rinsed with heptane (100 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C2N=CN(C2=NC=N1)C1OCCCC1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |